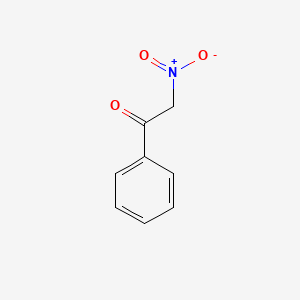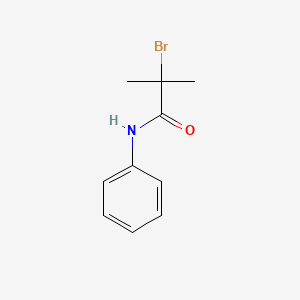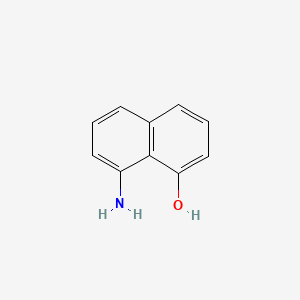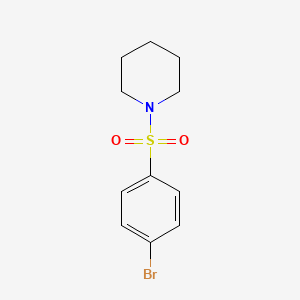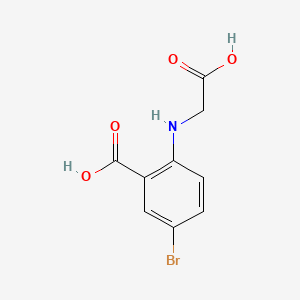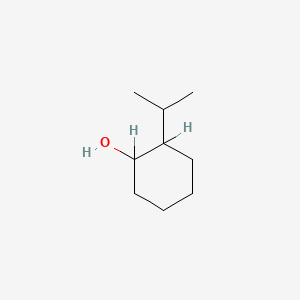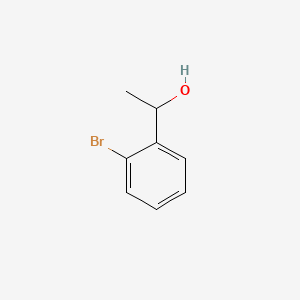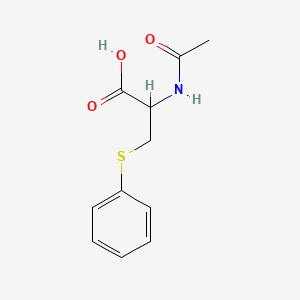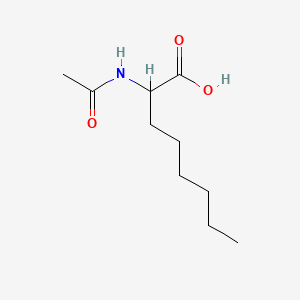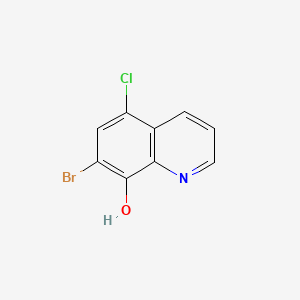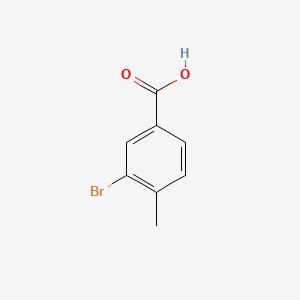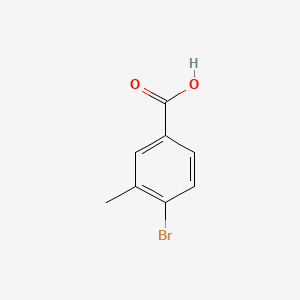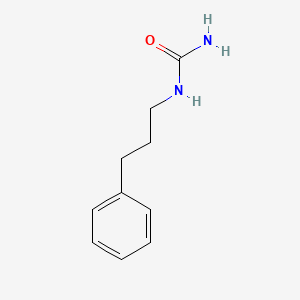
(3-苯基丙基)脲
描述
Synthesis Analysis
The synthesis of (3-Phenylpropyl)urea and related compounds typically involves multi-step reactions, with an emphasis on optimizing conditions to achieve high yields and purity. For instance, Wu et al. (2022) describe a two-step method for synthesizing a related urea derivative, followed by characterizing the single crystal using X-ray diffraction. This method, along with others, highlights the synthetic pathways that can be adapted for (3-Phenylpropyl)urea, focusing on the selection of appropriate reagents and conditions to achieve the desired product efficiently (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of (3-Phenylpropyl)urea and its derivatives is crucial for understanding its properties and reactivity. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the structure. For example, the DFT analysis conducted by Wu et al. (2022) provided insights into the optimized structure, molecular electrostatic potential, and frontier molecular orbitals, revealing the physicochemical properties that are significant for applications and further chemical reactions.
Chemical Reactions and Properties
(3-Phenylpropyl)urea undergoes various chemical reactions, highlighting its reactivity and potential for functionalization. Research by Bigi et al. (2000) on ureas synthesized through phosgene substitutes illustrates the broader context of urea chemistry, where environmentally friendly and safer reagents are sought for urea production. Such studies are indicative of the methods that could be applied to (3-Phenylpropyl)urea for its functionalization or incorporation into larger molecules or materials (Bigi et al., 2000).
Physical Properties Analysis
The physical properties of (3-Phenylpropyl)urea, such as solubility, melting point, and crystal structure, are key to its applications in materials science and chemistry. Studies that characterize these properties through experimental techniques help in understanding how (3-Phenylpropyl)urea interacts in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the potential uses of (3-Phenylpropyl)urea in synthesis and as a component in larger systems. The interaction of urea derivatives with anions, as investigated by Boiocchi et al. (2004), exemplifies the type of chemical behavior that can be explored for (3-Phenylpropyl)urea, particularly in the context of binding or catalysis (Boiocchi et al., 2004).
科学研究应用
对土壤微生物群落的影响
- 苯脲类除草剂与土壤微生物:苯脲类除草剂,包括与(3-苯基丙基)脲相关的化合物,可以显著影响土壤微生物群落。长期使用这些除草剂会改变这些群落的结构和代谢潜力,影响细菌多样性和功能能力 (El Fantroussi, Verschuere, Verstraete, & Top, 1999)。
对植物生长和发育的影响
- 植物形态发生中的脲衍生物:一些脲衍生物,如与(3-苯基丙基)脲相关的化合物,显示出显著的细胞分裂素样活性,影响植物的细胞分裂和分化。这种活性在体外植物形态发生研究中可能至关重要 (Ricci & Bertoletti, 2009)。
在心脏病学中的治疗应用
- 心肌肌球蛋白激活:某些结构类似于(3-苯基丙基)脲的柔性脲衍生物已被证明可作为选择性心肌肌球蛋白ATP酶激活剂。这表明在治疗收缩性心力衰竭方面具有潜在的治疗应用 (Manickam et al., 2017)。
与生物分子的相互作用
- DNA结合和抗氧化活性:脲衍生物,包括苯基丙基脲类似物,已被研究其DNA结合性质和抗氧化活性。这表明在抗肿瘤药物的开发和抗氧化疗法中具有潜在应用 (Asghar et al., 2015)。
在生物传感器中的应用
- 在工业和生物医学环境中检测尿素:包含尿素酶的水凝胶生物传感器已被开发用于检测尿素。这些传感器在各种工业应用以及生物医学诊断中至关重要 (Erfkamp, Guenther, & Gerlach, 2019)。
在药物中的脲衍生物探索
- 在药物发现中的作用:脲衍生物,包括结构类似于(3-苯基丙基)脲的化合物,越来越被认识到在药物化学和药物设计中的重要性。它们在建立药物靶点相互作用和优化药物样性方面发挥着关键作用 (Ghosh & Brindisi, 2019)。
安全和危害
(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
未来方向
While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .
属性
IUPAC Name |
3-phenylpropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORGPSKSSWFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179718 | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)urea | |
CAS RN |
25017-27-0 | |
| Record name | N-(3-Phenylpropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



